molecular formula C26H36N2O2S B4030144 3,3'-sulfanediylbis[N-(2,6-diethylphenyl)propanamide]

3,3'-sulfanediylbis[N-(2,6-diethylphenyl)propanamide]

Cat. No.: B4030144
M. Wt: 440.6 g/mol
InChI Key: ZLYNSFDXINEUBI-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis[N-(2,6-diethylphenyl)propanamide] is an organic compound with the molecular formula C26H36N2O2S This compound is characterized by the presence of a sulfanediyl group linking two N-(2,6-diethylphenyl)propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-sulfanediylbis[N-(2,6-diethylphenyl)propanamide] typically involves the reaction of 3,3’-dithiobis(propanoic acid) with 2,6-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 3,3’-sulfanediylbis[N-(2,6-diethylphenyl)propanamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis[N-(2,6-diethylphenyl)propanamide] can undergo various chemical reactions, including:

    Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of amide groups.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,3’-Sulfanediylbis[N-(2,6-diethylphenyl)propanamide] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-sulfanediylbis[N-(2,6-diethylphenyl)propanamide] is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diethylphenyl)-3-(3-fluorophenyl)propanamide
  • N-(2,6-Dimethylphenyl)-3-(3-fluorophenyl)propanamide
  • N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propanamide

Uniqueness

3,3’-Sulfanediylbis[N-(2,6-diethylphenyl)propanamide] is unique due to the presence of the sulfanediyl group linking two amide moieties. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(2,6-diethylanilino)-3-oxopropyl]sulfanyl-N-(2,6-diethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2S/c1-5-19-11-9-12-20(6-2)25(19)27-23(29)15-17-31-18-16-24(30)28-26-21(7-3)13-10-14-22(26)8-4/h9-14H,5-8,15-18H2,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYNSFDXINEUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCSCCC(=O)NC2=C(C=CC=C2CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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